4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate
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Overview
Description
4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an azo group and a carboxamidine group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate typically involves multiple steps, including the formation of the pyrazole ring, azo coupling, and the introduction of the carboxamidine group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the azo group, potentially leading to the formation of amines.
Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce corresponding amines.
Scientific Research Applications
4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate involves its interaction with specific molecular targets and pathways. The azo group can participate in electron transfer reactions, while the carboxamidine group may interact with enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
94109-04-3 |
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Molecular Formula |
C15H20N6O4 |
Molecular Weight |
348.36 g/mol |
IUPAC Name |
acetic acid;4-[(2-methoxy-5-methylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazole-1-carboximidamide |
InChI |
InChI=1S/C13H16N6O2.C2H4O2/c1-7-4-5-10(21-3)9(6-7)16-17-11-8(2)18-19(12(11)20)13(14)15;1-2(3)4/h4-6,11H,1-3H3,(H3,14,15);1H3,(H,3,4) |
InChI Key |
UAWRWOFKIQNAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=NC2C(=NN(C2=O)C(=N)N)C.CC(=O)O |
Origin of Product |
United States |
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